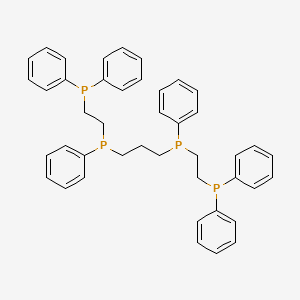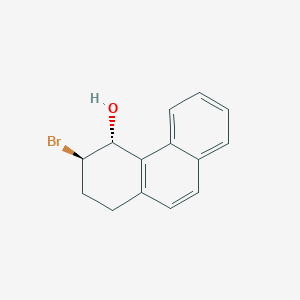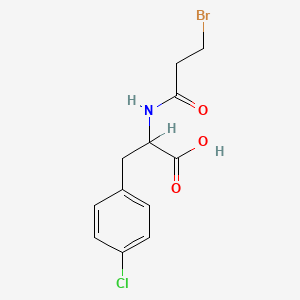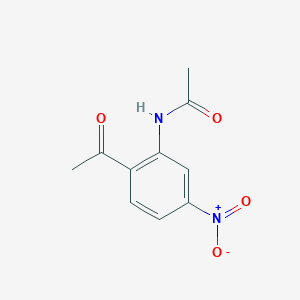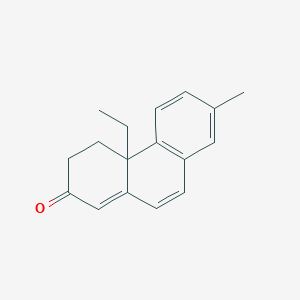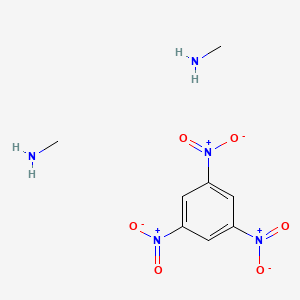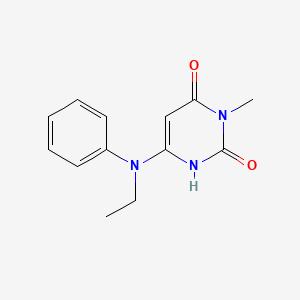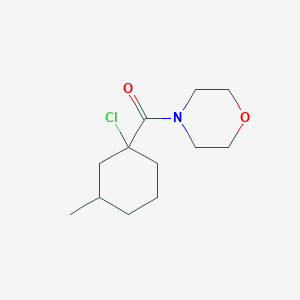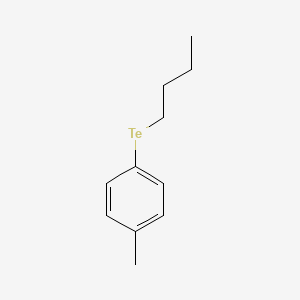![molecular formula C12H25ClO2SSn B14626428 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate CAS No. 57813-64-6](/img/structure/B14626428.png)
2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate is an organotin compound characterized by the presence of a tin atom bonded to a chlorine atom, two methyl groups, and a sulfanyl group, which is further connected to an ethyl octanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate typically involves the reaction of dimethyltin dichloride with an appropriate thiol compound, followed by esterification with octanoic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, leading to the formation of stable complexes. These interactions can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biomolecules selectively.
Comparison with Similar Compounds
Similar Compounds
- 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl acetate
- 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl butanoate
- 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl hexanoate
Uniqueness
2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate is unique due to its longer alkyl chain compared to similar compounds. This longer chain can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
57813-64-6 |
|---|---|
Molecular Formula |
C12H25ClO2SSn |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-[chloro(dimethyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/C10H20O2S.2CH3.ClH.Sn/c1-2-3-4-5-6-7-10(11)12-8-9-13;;;;/h13H,2-9H2,1H3;2*1H3;1H;/q;;;;+2/p-2 |
InChI Key |
GJBFWJYLMIXGFI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)OCCS[Sn](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
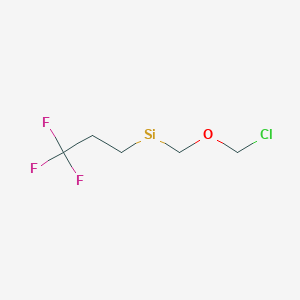
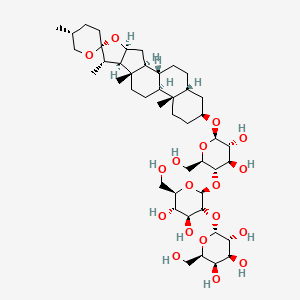
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
